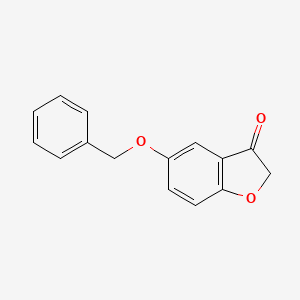

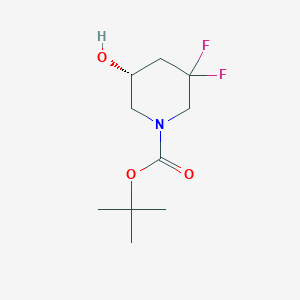

![molecular formula C12H16ClNO2 B6352523 Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154153-25-9](/img/structure/B6352523.png)

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photopolymerization Applications

- Nitroxide-Mediated Photopolymerization: A study by Guillaneuf et al. (2010) explores the use of a similar compound in photopolymerization. This compound, containing a chromophore group, is efficient in generating radicals under UV irradiation, useful in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Applications in Synthesis of Anticancer Agents

- Anticancer Drug Synthesis: Basu Baul et al. (2009) describe the synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base, which shows potential as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Structural Studies in Crystallography

- Crystallography: The study of the crystal structure of similar compounds, such as methyl N-(4-chlorophenyl)succinamate, reveals insights into molecular conformations and interactions, as discussed by Gowda et al. (2009). This information is vital for understanding the chemical and physical properties of these compounds (Gowda et al., 2009).

Synthesis of HDAC Inhibitors for Cancer Treatment

- HDAC Inhibitor Synthesis: Rayes et al. (2019) focus on the modification of a similar compound's structure to create potent HDAC inhibitors, showing inhibitory actions on colon cancer cells. This demonstrates the compound's potential in developing new anticancer therapies (Rayes et al., 2019).

Enzymatic Resolution Studies

- Enzymatic Resolution: The enzymatic resolution of derivatives of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate, as investigated by Escalante (2008), demonstrates the use of these compounds in biochemical processes, including the production of optically pure enantiomers (Escalante, 2008).

Anticonvulsant Properties

- Anticonvulsant Applications: A study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, including compounds similar to methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, suggests potential applications in developing anticonvulsant drugs (Kubicki et al., 2000).

Selective Inhibition of Cancer Cell Proliferation

- Selective Cancer Cell Inhibition: Research by Rayes et al. (2020) on derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shows that these compounds selectively inhibit the proliferation of colon cancer cells, indicating their potential in targeted cancer therapy (Rayes et al., 2020).

Monoamine Transporter Binding Properties

- Binding Properties in Neurochemical Applications: Carroll et al. (2005) explore the binding properties of 3β-(3‘,4‘-Disubstituted phenyl)tropane-2β-carboxylic acid methyl esters to monoamine transporters. These findings are significant for understanding neurochemical interactions and potential therapeutic applications (Carroll et al., 2005).

Propiedades

IUPAC Name |

methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAHLTYYUYEYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)